

Flufylline: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

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Compound of Interest

Compound Name: *Flufylline*

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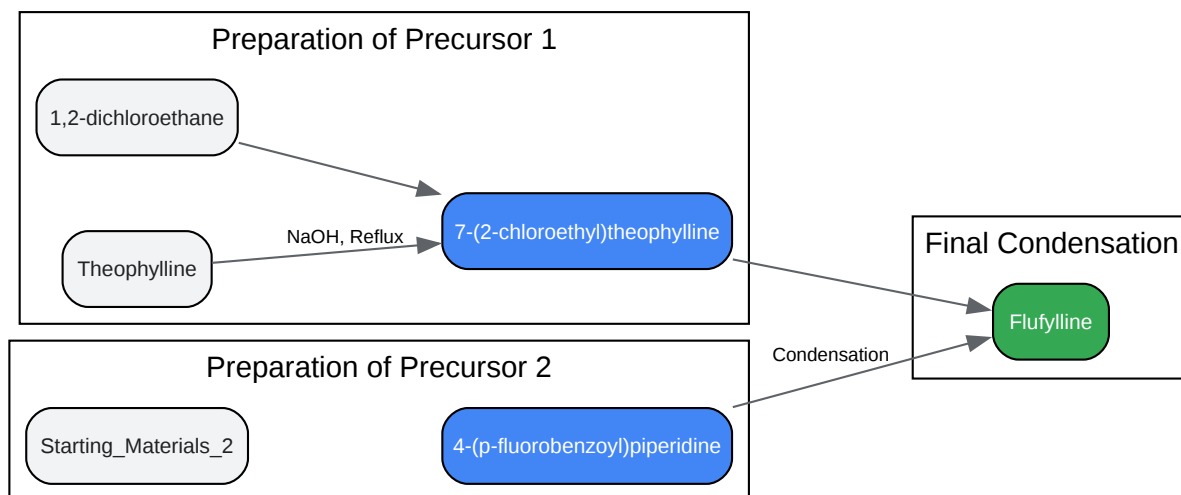
Abstract

Flufylline, with the IUPAC name 7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione, is a synthetic xanthine derivative with potential pharmacological applications. This technical guide provides an in-depth overview of the synthesis and chemical properties of **Flufylline**, intended for researchers and professionals in the field of drug development. The document details the synthetic route, including experimental protocols for the preparation of its precursors and the final compound. Furthermore, it compiles the known chemical and physical properties of **Flufylline** and discusses its potential mechanisms of action based on its structural similarity to known adenosine receptor antagonists and phosphodiesterase inhibitors. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are illustrated with diagrams using the DOT language.

Synthesis of Flufylline

The synthesis of **Flufylline** is achieved through the condensation of two key precursors: 7-(2-chloroethyl)theophylline and 4-(p-fluorobenzoyl)piperidine.

Synthetic Pathway



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Caption: Synthetic pathway of **Flufylline**.

Experimental Protocols

1.2.1. Synthesis of 7-(2-chloroethyl)theophylline

The synthesis of 7-(2-chloroethyl)theophylline involves the alkylation of theophylline.^[1]

- Materials: Theophylline, 1,2-dichloroethane, Sodium Hydroxide (NaOH).
- Procedure:
 - Dissolve theophylline in an aqueous solution of sodium hydroxide.
 - Add 1,2-dichloroethane to the solution.
 - Reflux the mixture for an appropriate time to allow the reaction to complete.
 - After cooling, the product can be isolated by filtration and purified by recrystallization.

1.2.2. Synthesis of 4-(p-fluorobenzoyl)piperidine

This precursor can be synthesized through various methods, one of which involves the acylation of piperidine.

- Materials: Piperidine, 4-fluorobenzoyl chloride, a suitable base (e.g., triethylamine).
- Procedure:
 - Dissolve piperidine and the base in an appropriate aprotic solvent.
 - Slowly add 4-fluorobenzoyl chloride to the solution while stirring, typically at a reduced temperature to control the exothermic reaction.
 - After the addition is complete, allow the reaction to proceed at room temperature.
 - The product can be isolated by extraction and purified by chromatography or recrystallization.

1.2.3. Synthesis of **Flufylline**

The final step is the condensation of the two precursors.

- Materials: 7-(2-chloroethyl)theophylline, 4-(p-fluorobenzoyl)piperidine, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF).
- Procedure:
 - Combine 7-(2-chloroethyl)theophylline and 4-(p-fluorobenzoyl)piperidine in the solvent.
 - Add the base to the mixture.
 - Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.
 - Collect the solid by filtration, wash with water, and dry.

- Purify the crude **Flufylline** by recrystallization from a suitable solvent or by column chromatography.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Flufylline** is provided below.

Property	Value
Molecular Formula	C ₂₁ H ₂₄ FN ₅ O ₃
Molecular Weight	413.45 g/mol
IUPAC Name	7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione
CAS Number	82190-91-8
Appearance	Solid
Solubility	Data not available. Expected to be soluble in organic solvents like DMSO and DMF.
pKa	Data not available.
Melting Point	Data not available.

Analytical Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial technique for the structural elucidation of **Flufylline**. Due to the presence of a fluorine atom, both ¹H NMR and ¹⁹F NMR are highly informative.

- ¹H NMR: The proton NMR spectrum would show characteristic signals for the methyl groups on the xanthine ring, the ethyl linker, the piperidine ring protons, and the aromatic protons of the fluorobenzoyl group.
- ¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule.

- ^{19}F NMR: The fluorine NMR spectrum would exhibit a signal corresponding to the single fluorine atom on the benzoyl group, providing information about its chemical environment.[1]
[2]

3.2. Mass Spectrometry (MS)

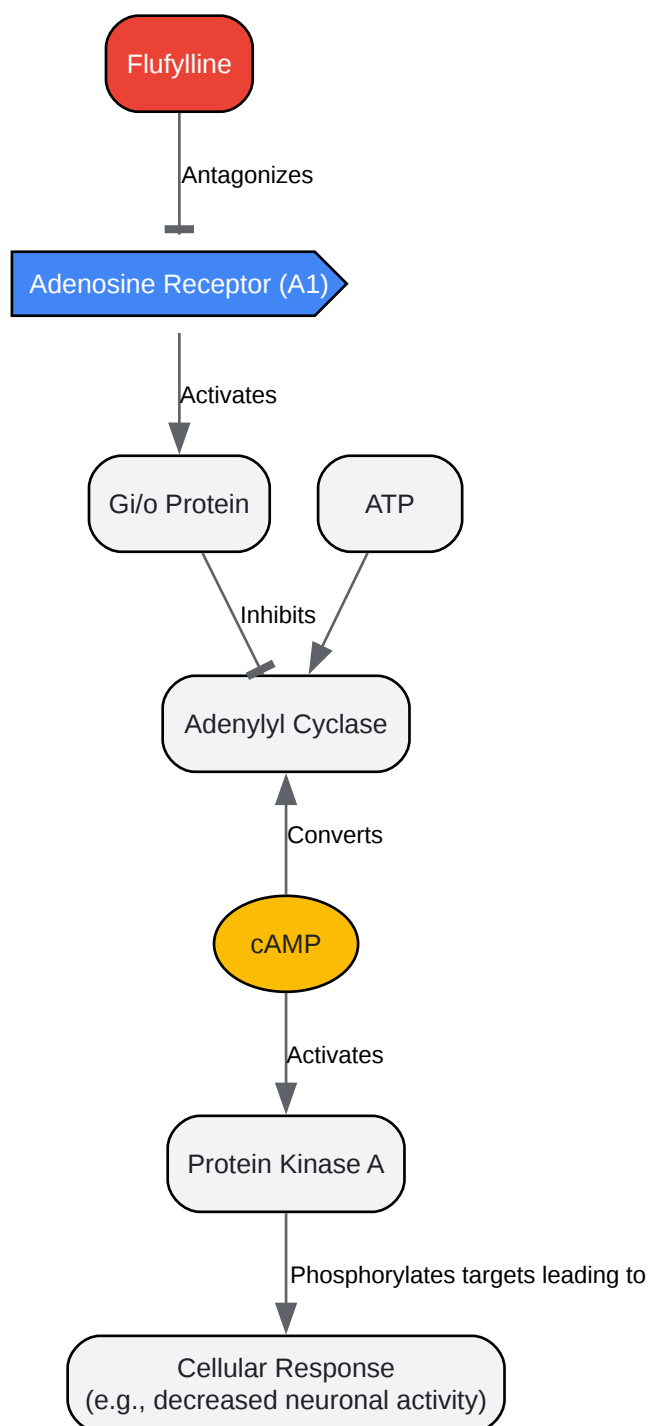
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Flufylline**. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern can provide structural information by identifying characteristic losses of fragments.[3][4]

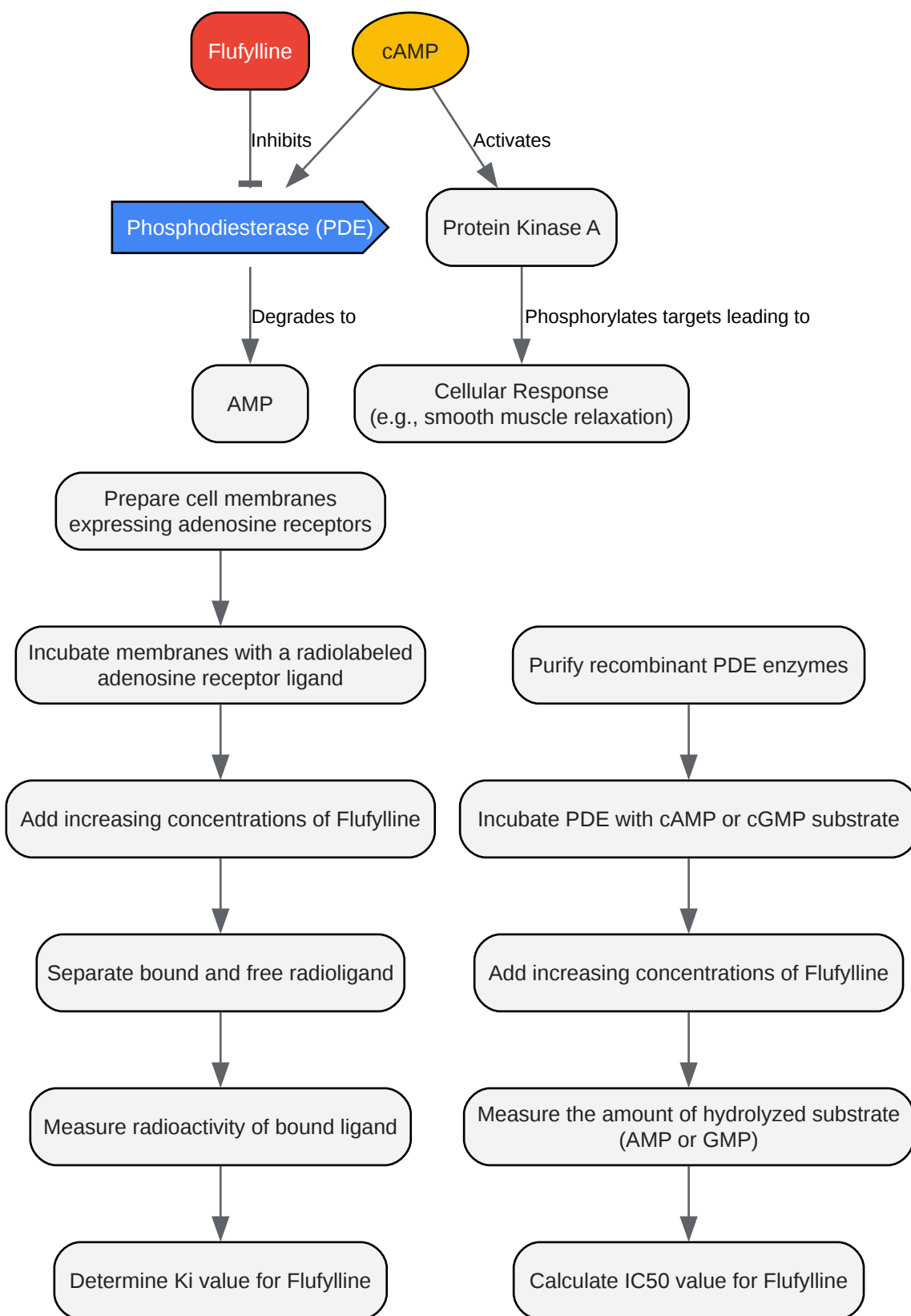
Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action of **Flufylline** has not been extensively studied. However, its structural similarity to other xanthine derivatives like theophylline and caffeine suggests two primary potential mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.

Adenosine Receptor Antagonism

Flufylline may act as an antagonist at adenosine receptors, particularly the A_1 and A_{2a} subtypes. Adenosine is a neuromodulator that generally has inhibitory effects in the central nervous system. By blocking these receptors, **Flufylline** could exert stimulatory effects.





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